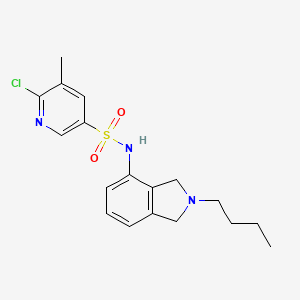
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been developed as a targeted anticancer drug. The compound was first synthesized in 1998 by Pfizer, and it was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumor. Since then, it has been extensively studied for its therapeutic potential in other types of cancer.
Mechanism of Action
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in the growth and survival of cancer cells, and their inhibition leads to the inhibition of tumor growth. In addition, this compound has been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of multiple signaling proteins, including AKT, ERK, and STAT3, which are involved in the growth and survival of cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, this compound has been shown to inhibit tumor growth and reduce tumor angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these receptors on cancer cell growth and survival. In addition, this compound has been extensively studied in preclinical and clinical settings, which means there is a large body of literature available for researchers to draw from. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide. One area of interest is the development of combination therapies that include this compound and other targeted anticancer drugs. Another area of interest is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for cancer patients. Finally, there is interest in the development of new formulations of this compound that can improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-butyl-2,3-dihydro-1H-isoindole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-chloro-5-methylpyridine-3-amine to form the desired product. The final step involves the sulfonation of the pyridine ring to form the sulfonamide group.
Scientific Research Applications
N-(2-butyl-2,3-dihydro-1H-isoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumors, and others. The drug works by inhibiting multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects, which means it can prevent the formation of new blood vessels that tumors need to grow.
properties
IUPAC Name |
N-(2-butyl-1,3-dihydroisoindol-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-3-4-8-22-11-14-6-5-7-17(16(14)12-22)21-25(23,24)15-9-13(2)18(19)20-10-15/h5-7,9-10,21H,3-4,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDUJNRILQVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C(=CC=C2)NS(=O)(=O)C3=CN=C(C(=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2791635.png)
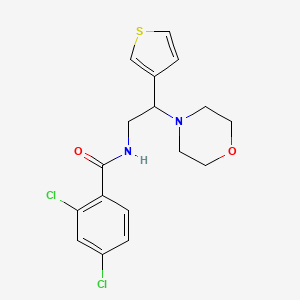

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)
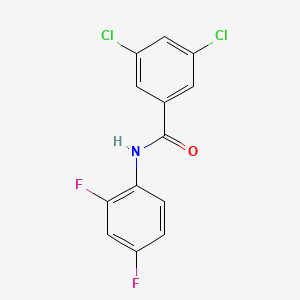

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-(4-(2-pyridyl)piperazinyl)butan-1-one](/img/structure/B2791645.png)
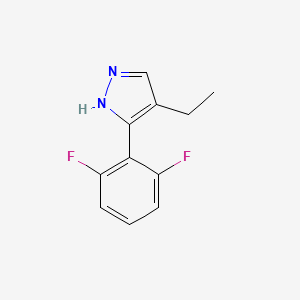

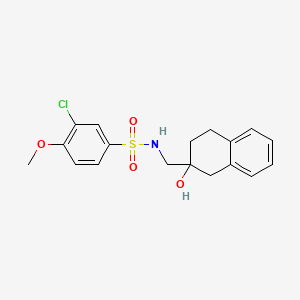
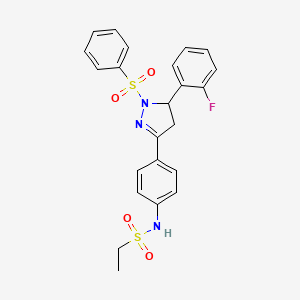
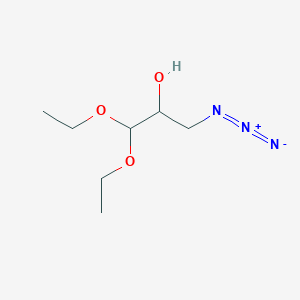
![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)